2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position, connected to an ethanamine moiety.
Preparation Methods
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The ethanamine moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine include other pyrazole derivatives such as:
3,5-Dinitro-1H-pyrazole: Known for its energetic properties and used in the synthesis of explosives.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A highly thermally stable energetic material.
Pyrazoloquinolines: Synthesized through condensation and cyclization reactions, these compounds have significant pharmacological potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-5-4-6(10(11)12)8-9(5)3-2-7/h4H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYDMAYMTURUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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